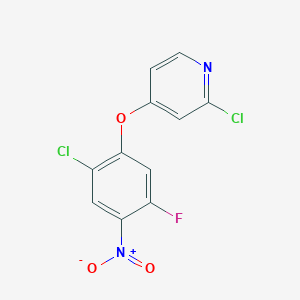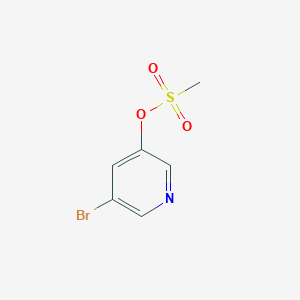
(5-bromopyridin-3-yl) methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl) methanesulfonate typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl) methanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl) methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: The major products are the corresponding substituted pyridines.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(5-Bromopyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl) methanesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling, the bromopyridine moiety undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-3-yl)carbamic acid tert-butyl ester
- (5-Bromopyridin-3-yl)methanamine
Uniqueness
(5-Bromopyridin-3-yl) methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H6BrNO3S |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3 |
InChI Key |
YOJQSUCORITJSU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
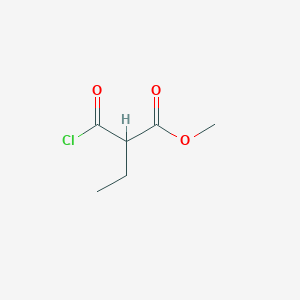
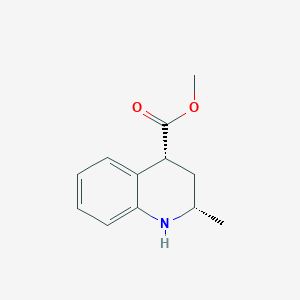
![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)
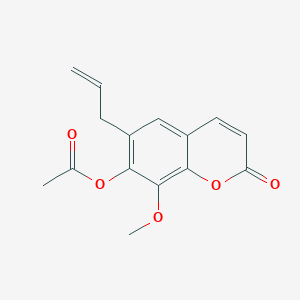
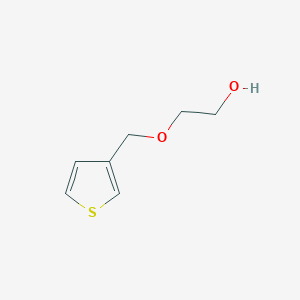
![8-(4-Dimethylamino-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504397.png)
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]pyrimidin-2-amine](/img/structure/B8504402.png)
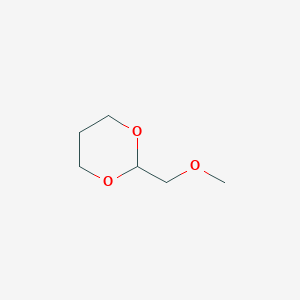
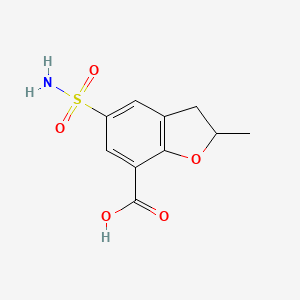
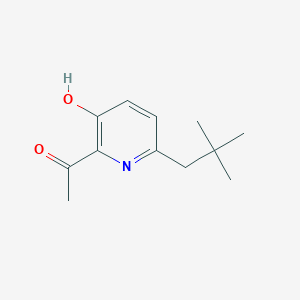
![[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester](/img/structure/B8504422.png)
